molecular formula C12H9NO6 B14014860 Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate CAS No. 60432-40-8

Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate

Cat. No.: B14014860
CAS No.: 60432-40-8
M. Wt: 263.20 g/mol
InChI Key: GAYYJCHFHXFYMN-UHFFFAOYSA-N
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Description

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is a chemical compound with the molecular formula C12H9NO6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication. The compound also modulates various signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-hydroxy-2-oxo-chromene-6-carboxylate
  • Methyl 7-methoxy-2-oxo-chromene-6-carboxylate
  • Methyl 7-ethoxy-2-oxo-chromene-6-carboxylate

Uniqueness

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is unique due to its carbamoyloxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .

Properties

CAS No.

60432-40-8

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

methyl 7-carbamoyloxy-2-oxochromene-6-carboxylate

InChI

InChI=1S/C12H9NO6/c1-17-11(15)7-4-6-2-3-10(14)18-8(6)5-9(7)19-12(13)16/h2-5H,1H3,(H2,13,16)

InChI Key

GAYYJCHFHXFYMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)N

Origin of Product

United States

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